molecular formula C12H11Cl2N3O B8288170 4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine

4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine

Cat. No. B8288170
M. Wt: 284.14 g/mol
InChI Key: OMPBDBKXXQSRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-chloro-6-(5-chloro-2-ethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H11Cl2N3O/c1-2-18-10-4-3-7(13)5-8(10)9-6-11(14)17-12(15)16-9/h3-6H,2H2,1H3,(H2,15,16,17)

InChI Key

OMPBDBKXXQSRRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4,6-dichloro-pyrimidin-2-ylamine (0.50 g, 3.0 mmol), 5-chloro-2-ethoxy-phenyl boronic acid (0.61 g, 3.0 mmol), palladium (II) acetate (0.10 g, 0.46 mmol), and triphenylphosphine (0.24 g, 0.91 mmol) was added a solution of sodium carbonate (1.6 g, 15.2 mmol) in water (5 ml) followed by glyme (20 ml). The mixture was stirred under an argon atmosphere at room temperature for 3.5 hours. Acetone (20 ml) was added and the mixture was filtered through a pad of celite under suction. The filtrated was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel eluting with 15% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide 4-chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-ylamine (0.625 g, 73% yield) as a white powder.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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